3-[2-(Methylsulfanyl)phenyl]propanenitrile
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Overview
Description
3-[2-(Methylsulfanyl)phenyl]propanenitrile is an organic compound with the molecular formula C10H11NS. It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a methylsulfanyl group (-SCH3) attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylsulfanyl)phenyl]propanenitrile can be achieved through several methods. One common approach involves the reaction of 2-(methylsulfanyl)benzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent dehydration to form the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the ammoxidation of 2-(methylsulfanyl)benzyl alcohol, where the alcohol is reacted with ammonia and oxygen in the presence of a catalyst to form the nitrile compound. This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Methylsulfanyl)phenyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
3-[2-(Methylsulfanyl)phenyl]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Methylsulfanyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. For instance, its nitrile group can act as a nucleophile, participating in various biochemical reactions. The methylsulfanyl group may also influence the compound’s reactivity and binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-Fluoro-4-(methylsulfanyl)phenyl]propanenitrile
- 3-Amino-2-[2,4-difluoro-3-(methylsulfanyl)phenyl]propanenitrile
- (2E)-3-[3-(Methylsulfanyl)phenyl]-2-propenoic acid
Uniqueness
3-[2-(Methylsulfanyl)phenyl]propanenitrile is unique due to the presence of both a nitrile and a methylsulfanyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse derivatives and the exploration of various chemical and biological activities.
Properties
IUPAC Name |
3-(2-methylsulfanylphenyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYYQRGLMAJNMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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